molecular formula C14H15NO3 B1609999 Ethyl 5-methyl-2-phenyl-4-oxazoleacetate CAS No. 369631-83-4

Ethyl 5-methyl-2-phenyl-4-oxazoleacetate

Cat. No.: B1609999
CAS No.: 369631-83-4
M. Wt: 245.27 g/mol
InChI Key: BIYIMMVCHPSMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-phenyl-4-oxazoleacetate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-phenyl-4-oxazoleacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetic acid with ethyl chloroformate to form ethyl 2-phenylacetate. This intermediate is then subjected to a cyclization reaction with methyl isocyanate in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-phenyl-4-oxazoleacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

Ethyl 5-methyl-2-phenyl-4-oxazoleacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-phenyl-4-oxazoleacetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenyl-4-oxazoleacetate: Lacks the methyl group at the 5-position.

    Methyl 5-methyl-2-phenyl-4-oxazoleacetate: Has a methyl ester instead of an ethyl ester.

    5-Methyl-2-phenyl-4-oxazolecarboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-13(16)9-12-10(2)18-14(15-12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYIMMVCHPSMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(OC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461309
Record name ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369631-83-4
Record name ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting methyl 4-bromo-3-oxovalerate with benzamide to give methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, or reacting ethyl 4-bromo-3-oxovalerate with benzamide to give ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.